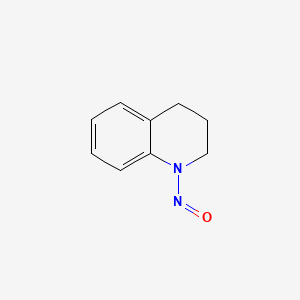

1-Nitroso-1,2,3,4-tetrahydroquinoline

Description

Contextualization within Organic Nitrogen Chemistry

Within the vast landscape of organic nitrogen chemistry, N-nitrosamines occupy a specific niche. They are derivatives of amines where a hydrogen atom on the nitrogen is replaced by a nitroso group. The formation of N-nitrosamines, known as N-nitrosation, typically involves the reaction of a secondary amine with nitrous acid (HNO₂) or other nitrosating agents. nih.gov The reactivity of the amine precursor is a key factor, with secondary amines being the most readily converted to stable nitrosamines. nih.gov

The process is pH-dependent; while it is enhanced in acidic conditions which generate the active nitrosating species, very low pH can be less reactive due to the protonation of the amine, reducing its nucleophilicity. nih.govresearchgate.net The core structure of an N-nitrosamine features a nitrogen-nitrogen bond connecting the amine residue to the nitroso functional group (R₂N-N=O). This arrangement imparts distinct chemical properties that are the subject of ongoing research. 1-Nitroso-1,2,3,4-tetrahydroquinoline is an example of an N-nitrosated heterocyclic system, where the secondary amine nitrogen is part of the hydrogenated quinoline (B57606) ring.

Significance of this compound within N-Nitrosamine Research

The significance of this compound in research is primarily linked to its utility as a chemical intermediate. Research has demonstrated its role in the synthesis of more complex molecules, such as photographic silver halide developing agents. google.com In these synthetic schemes, the N-nitroso compound undergoes further chemical transformations, such as ring-closure reactions, to yield the desired final products. google.com

Beyond its specific applications in synthesis, the study of compounds like this compound contributes to the broader understanding of N-nitrosamine chemistry. The general class of N-nitrosamines has been identified as potentially carcinogenic, which has led to extensive research into their formation, detection, and control, particularly as impurities in pharmaceutical products. nih.govbohrium.comresearchgate.net While this article does not detail toxicological profiles, the classification of nitrosamines as potential mutagens is a primary driver for research into their fundamental chemistry and reactivity. nih.govbohrium.com This context underscores the importance of understanding the synthesis and properties of individual compounds like this compound.

Historical Development of Related Chemical Syntheses and Mechanistic Understanding

The history of N-nitrosated heterocyclic systems is intertwined with the development of heterocyclic chemistry, which dates back to the early 19th century with the discovery of compounds like furan, pyrrole, and pyridine. numberanalytics.com The synthesis of the parent heterocycle, 1,2,3,4-tetrahydroquinoline (B108954), is a key prerequisite for producing its N-nitroso derivative. Numerous methods have been developed for synthesizing the tetrahydroquinoline core, including domino reactions, metal-promoted processes, and the reduction of quinolines. nih.govorganic-chemistry.org

The synthesis of this compound itself is achieved through the nitrosation of 1,2,3,4-tetrahydroquinoline. This reaction is a classic example of electrophilic substitution on a secondary amine. The mechanism typically proceeds under acidic conditions, where nitrous acid (formed in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) generates the highly electrophilic nitrosonium ion (NO⁺). google.com The lone pair of electrons on the secondary nitrogen atom of the tetrahydroquinoline ring then attacks the nitrosonium ion, leading to the formation of the N-nitroso derivative after deprotonation. google.com A common laboratory procedure involves dissolving the parent amine in dilute hydrochloric acid and adding an aqueous solution of sodium nitrite dropwise. google.com The product, this compound, often precipitates from the solution as an oil or solid. google.com This fundamental reaction has been a cornerstone of organic synthesis for many decades, allowing for the preparation of a wide array of N-nitrosated compounds for further study and application.

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₁₀N₂O |

| IUPAC Name | This compound |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 5825-44-5 |

Source: PubChem CID 817575 nih.gov

Synthesis of this compound Derivatives

The following table summarizes a typical synthesis procedure for N-nitroso derivatives of tetrahydroquinoline, based on established methodologies. google.com

| Step | Reagents & Conditions | Observation |

| 1. Preparation of Amine Salt | 1,2,3,4-tetrahydroquinoline derivative dissolved in 10% hydrochloric acid. | A colorless solution is formed. |

| 2. Nitrosation | Aqueous solution of sodium nitrite (NaNO₂) added dropwise at room temperature. | The solution may change color (e.g., to reddish), and the N-nitroso product precipitates as an oil or solid. |

| 3. Isolation | The product is isolated from the reaction mixture. | The mixture may be left to stand to allow for complete precipitation before isolation. |

This is a generalized procedure. Specific reaction conditions may vary depending on the substituents on the tetrahydroquinoline ring. google.com

Structure

3D Structure

Properties

IUPAC Name |

1-nitroso-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-10-11-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWGKYZUQAMFJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355823 | |

| Record name | 1,2,3,4-tetrahydro-1-nitrosoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5825-44-5 | |

| Record name | 1,2,3,4-tetrahydro-1-nitrosoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Nitroso 1,2,3,4 Tetrahydroquinoline and Analogues

Direct N-Nitrosation Approaches

Direct N-nitrosation involves the conversion of the secondary amine function within the 1,2,3,4-tetrahydroquinoline (B108954) core into an N-nitrosamine. This transformation is a well-established chemical process, though its efficiency and selectivity can be highly dependent on the reaction conditions and the nature of the substrate.

The most traditional and widely employed method for the synthesis of N-nitrosamines is the reaction of a secondary amine with a nitrite (B80452) salt, typically sodium nitrite (NaNO₂), under acidic conditions. nih.govnih.gov In this process, the acid protonates the nitrite ion to form nitrous acid (HNO₂), which is the active nitrosating species. nih.gov For the synthesis of 1-Nitroso-1,2,3,4-tetrahydroquinoline derivatives, the parent tetrahydroquinoline is dissolved in an appropriate acid, such as hydrochloric or acetic acid, and treated with an aqueous solution of sodium nitrite. google.com

A specific example involves the synthesis of 1-nitroso-1,2,3,4-tetrahydro-2-quinolylacetonitrile, where the starting amine is stirred in 10% hydrochloric acid at room temperature, followed by the slow addition of sodium nitrite in water. google.com The reaction proceeds via electrophilic attack of the nitrosonium ion (NO⁺) or a related carrier on the lone pair of the secondary amine nitrogen. nih.govelifesciences.org The acidic environment is crucial as it facilitates the formation of the active nitrosating agent; however, very low pH can be counterproductive by excessively protonating the amine, reducing its nucleophilicity. nih.gov

The efficiency of N-nitrosation is a delicate balance of several factors, including pH, temperature, and the choice of nitrosating agent. The optimal pH for the nitrosation of most secondary amines is typically in the range of 3-4. nih.gov This acidity is sufficient to generate the active nitrosating species from nitrite without fully protonating the amine substrate, thereby maintaining its availability for nucleophilic attack. nih.govelifesciences.org

Alternative nitrosating agents can be employed to avoid strongly acidic conditions. Reagents such as tert-butyl nitrite (TBN) can effectively nitrosate secondary amines under solvent-free, metal-free, and acid-free conditions, which is advantageous for substrates bearing acid-labile functional groups. rsc.org Other nitrosating agents include dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄). nih.gov Computational studies suggest that N₂O₃ is a particularly favorable nitrosating agent. elifesciences.org Reaction temperature is also a critical parameter; classical nitrosations are often performed at reduced temperatures (e.g., 0-5 °C) to control the exothermic reaction and minimize the decomposition of unstable intermediates.

| Nitrosating Agent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Sodium Nitrite / Acid (e.g., HCl, Acetic Acid) | Aqueous acidic solution (pH 3-4), 0-25 °C | Readily available, inexpensive reagents. | nih.govgoogle.com |

| tert-Butyl Nitrite (TBN) | Solvent-free, neutral conditions, room temperature | Mild; suitable for acid-sensitive substrates. | rsc.org |

| Dinitrogen Trioxide (N₂O₃) | Organic or aqueous solutions | Highly reactive nitrosating species. | nih.govelifesciences.org |

The direct N-nitrosation method is applicable to a range of 1,2,3,4-tetrahydroquinoline derivatives. The reaction is generally tolerant of various substituents on the aromatic ring and the heterocyclic core, provided they are stable to acidic conditions. For instance, tetrahydroquinolines substituted at the 2-position with groups like acetonitrile (B52724) or ethyl acetate (B1210297) have been successfully nitrosated. google.com

However, limitations exist. The presence of other nucleophilic groups in the molecule can lead to side reactions. Strongly electron-withdrawing groups on the aromatic ring can decrease the nucleophilicity of the nitrogen atom, slowing down the rate of nitrosation. elifesciences.org Conversely, substrates that are highly activated may undergo undesired side reactions such as ring nitration if excess nitric acid is formed from the disproportionation of nitrous acid. Furthermore, the stability of the starting material and product under the reaction conditions is a key consideration. Acid-labile protecting groups, for example, would not be compatible with classical nitrosation methods. rsc.org

Indirect Synthetic Routes Utilizing Tetrahydroquinoline Scaffolds

Indirect routes focus on the construction of the 1,2,3,4-tetrahydroquinoline ring system from acyclic precursors. Once the scaffold is formed, the secondary amine is available for a subsequent N-nitrosation step as described previously. These methods are powerful for creating diverse and highly substituted tetrahydroquinoline analogues.

The Povarov reaction is a prominent and versatile method for synthesizing tetrahydroquinolines. eurekaselect.comingentaconnect.com It is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene (dienophile). nih.gov In its most common multicomponent format, an aniline (B41778), an aldehyde, and an alkene are reacted together in a one-pot synthesis, often catalyzed by a Lewis or Brønsted acid. ingentaconnect.comorganic-chemistry.org This reaction efficiently constructs the tetrahydroquinoline core with the potential to create multiple points of diversity in a single step. researchgate.net

Domino reactions, also known as cascade or tandem reactions, offer another highly efficient strategy for building the tetrahydroquinoline framework. nih.govresearchgate.net These processes involve multiple bond-forming events in a single operation without isolating intermediates. Examples include reduction-cyclization sequences, where the reduction of a nitro group on an aromatic ring is followed by intramolecular cyclization and further reduction to yield the tetrahydroquinoline. nih.gov

| Domino Strategy | Key Transformation | Typical Catalyst/Reagent | Reference |

|---|---|---|---|

| Povarov Reaction | [4+2] Cycloaddition of imine and alkene | Lewis acids (e.g., BF₃·OEt₂, FeCl₃) | ingentaconnect.comnih.gov |

| Reduction-Reductive Amination | Nitro group reduction followed by cyclization | Pd/C, H₂ | nih.gov |

| Michael-SNAr | Domino Michael addition and intramolecular nucleophilic aromatic substitution | Base | nih.gov |

A wide array of metal-catalyzed reactions has been developed for the synthesis of the 1,2,3,4-tetrahydroquinoline scaffold. organic-chemistry.org These methods often provide high yields and selectivities under mild conditions.

Palladium-catalyzed intramolecular C-N bond formation is a common strategy. organic-chemistry.org Gold catalysts can be used for tandem hydroamination/asymmetric transfer hydrogenation to produce chiral tetrahydroquinolines. organic-chemistry.org Iridium complexes have been employed for the direct cyclization of N-methylanilines with 1,3-propanediol, producing tetrahydroquinolines with water as the only byproduct. organic-chemistry.org More recently, earth-abundant metals like iron and manganese have been utilized. For example, an iron-mediated heterocyclization involving an intramolecular nitrene C-H insertion has been reported. nih.govresearchgate.net A manganese pincer complex has been shown to catalyze the synthesis of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via a "borrowing hydrogen" methodology. nih.gov

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) | Intramolecular C-N coupling | Forms 5, 6, and 7-membered rings. | organic-chemistry.org |

| Iridium (Ir) | Direct cyclization / Hydrogen-borrowing | Environmentally friendly, water as byproduct. | organic-chemistry.orgnih.gov |

| Gold (Au) | Hydroamination / Transfer hydrogenation | Can provide high enantioselectivity. | organic-chemistry.org |

| Manganese (Mn) | Hydrogen-borrowing cascade | Atom-efficient, uses earth-abundant metal. | nih.gov |

| Iron (Fe) | Intramolecular nitrene C-H insertion | One-step route to 2-aryl-tetrahydroquinolines. | nih.govresearchgate.net |

Chiral Synthesis of Substituted Tetrahydroquinolines as Precursors

The asymmetric synthesis of substituted tetrahydroquinolines is a critical step in accessing chiral precursors for N-nitroso compounds like this compound. Various catalytic strategies have been developed to achieve high enantioselectivity and diastereoselectivity in the formation of the tetrahydroquinoline core.

Organocatalysis has emerged as a powerful tool for this purpose. For instance, chiral bifunctional thiourea (B124793) catalysts have been successfully employed in asymmetric tandem reactions to synthesize polysubstituted tetrahydroquinolines. These reactions can proceed with good yields (up to 98%), high enantioselectivities (up to >99% ee), and excellent diastereoselectivities (up to 20:1 dr). Another approach involves supramolecular organocatalysis, which utilizes combinations like quinidine-NH-thiourea and L-phenylalanine followed by reductive amination to produce functionalized chiral tetrahydroquinolines.

Metal-catalyzed asymmetric hydrogenation is another prominent method. Iridium-based catalysts, in particular, are effective for the asymmetric hydrogenation of quinolines and their derivatives to yield chiral tetrahydroquinolines. By adjusting reaction parameters such as the solvent, it is possible to selectively synthesize either enantiomer of the desired product with high yields and enantioselectivities. For example, using an Ir-catalyst, aryl-substituted tetrahydroquinolines have been obtained with up to 98% ee for the (R)-enantiomer in a toluene/dioxane solvent system, and up to 93% ee for the (S)-enantiomer in ethanol. Similarly, the Povarov reaction, catalyzed by an N,N'-dioxide-Sc(OTf)₃ complex, has been utilized to synthesize enantiopure tetrahydroquinoline derivatives featuring a quaternary stereocenter at the C4 position with excellent diastereo- (up to 99:1 d.r.) and enantioselectivities (92 to >99% ee).

Chemo-enzymatic methods offer a green and efficient alternative. A sequential biocatalytic cascade combined with a Buchwald–Hartwig cyclization has been developed for the asymmetric synthesis of chiral 3-substituted tetrahydroquinolines. This approach provides access to a range of these compounds with excellent enantioselectivity (97% to >99% ee) from simple aldehydes and allylamine.

The table below summarizes selected methodologies for the chiral synthesis of tetrahydroquinoline precursors.

| Catalyst/Method | Substrate Type | Yield | Enantioselectivity (ee) | Diastereoselectivity (dr) | Ref. |

| Chiral Bifunctional Thiourea | (E)-2-nitro-1-styrylanilines | Up to 98% | >99% | Up to 20:1 | |

| N,N'-dioxide-Sc(OTf)₃ Complex | N-aryl aldimines & α-alkyl styrenes | - | 92 to >99% | Up to 99:1 | |

| Iridium-Catalyzed Hydrogenation | Aryl-substituted Quinoxalines | Up to 93% | Up to 98% | - | |

| Chemo-enzymatic Cascade | α,β-Unsaturated Aldehydes | - | 97 to >99% | - | |

| Palladium-Catalyzed Aza-Michael | Monoprotected Ethylene Glycol derivative | - | - | - |

Intramolecular Nitroso Ene Reactions in the Construction of Related N-Heterocycles

The intramolecular nitroso ene reaction is a potent synthetic strategy for the construction of various N-heterocycles, including the tetrahydroquinoline framework. This reaction involves the formation of a C-N bond through the reaction of an in situ-generated nitroso group with a tethered alkene. A significant advantage of this method is its ability to form complex cyclic structures in a single step, often with high regioselectivity and stereoselectivity.

Recent advancements have focused on developing catalytic systems that can generate the highly reactive nitrosoarene intermediates from stable precursors like nitroarenes. An earth-abundant iron catalyst, such as iron(II) acetate with a 4,7-dimethoxyphenanthroline ligand, has been shown to effectively catalyze an intramolecular nitroso ene reaction using phenylsilane (B129415) as a reductant. This system facilitates the reduction of a nitroarene to a nitrosoarene intermediate, which then undergoes cyclization to afford six- or seven-membered N-heterocycles. The reaction demonstrates broad substrate scope, tolerating various electron-withdrawing and electron-releasing groups on the nitroarene.

The versatility of the intramolecular nitroso ene reaction allows for the diastereoselective construction of a range of benzofused heterocycles by modifying the ortho-substituent on the nitroarene precursor. This includes the synthesis of:

Tetrahydroquinolines

Benzoxazines

Dihydrobenzothiazines

Tetrahydroquinoxalines

Tetrahydrobenzooxazepines

Mechanistic studies, including quantum-chemical calculations, suggest that these reactions can proceed in a stepwise manner. The initial and rate-determining step is the C-N bond formation to generate a diradical or zwitterionic intermediate, which is followed by a rapid hydrogen-transfer step. The transition state for the hydrogen transfer often adopts a favorable chair-like conformation.

The table below details examples of N-heterocycles synthesized via intramolecular nitroso ene reactions.

| Catalyst System | Precursor Type | Product Heterocycle | Yield | Ref. |

| Fe(OAc)₂ / Ligand | ortho-Alkenyl Nitroarene | Tetrahydroquinoline | - | |

| Fe(OAc)₂ / Ligand | ortho-Alkenyl Nitroarene with O-linker | Benzoxazine | - | |

| Fe(OAc)₂ / Ligand | ortho-Alkenyl Nitroarene with S-linker | Dihydrobenzothiazine | 70% | |

| Fe(OAc)₂ / Ligand | ortho-Alkenyl Nitroarene with N(Ms)-linker | Tetrahydroquinoxaline | 65% | |

| Triethyl phosphite | ω-Nitro-alkenes | Saturated N-Heterocycles | - |

Chemical Reactivity and Transformation Mechanisms of 1 Nitroso 1,2,3,4 Tetrahydroquinoline

Reduction Reactions

The reduction of 1-Nitroso-1,2,3,4-tetrahydroquinoline and its derivatives has been described, primarily in the context of synthesizing intermediates for photographic developing agents. One documented method involves the use of zinc dust in an acidic medium.

In a typical procedure, a derivative such as 1-nitroso-1,2,3,4-tetrahydro-2-quinolylacetonitrile is dissolved in glacial acetic acid. google.com This solution is then added to a mixture of zinc dust and water. google.com The reaction is managed at a controlled temperature, for instance, between 15-16°C, and conducted under an inert nitrogen atmosphere to prevent unwanted side reactions. google.com After the initial reaction, the mixture may be heated to ensure completion, for example at 55°C and then 75°C. google.com The zinc is subsequently removed by filtration. google.com

This reduction process targets the N-nitroso group, converting it to an amino group as part of a synthetic pathway leading to ring-closure for creating more complex molecules. google.com

Table 1: Summary of Reduction Reaction Conditions for a this compound Derivative

| Parameter | Condition |

|---|---|

| Substrate | 1-nitroso-1,2,3,4-tetrahydro-2-quinolylacetonitrile |

| Reducing Agent | Zinc dust |

| Solvent/Medium | Glacial acetic acid and water |

| Atmosphere | Nitrogen |

| Temperature | Initial cooling to ~15°C, followed by heating |

Chemoselective Reduction to 1,1-Disubstituted Hydrazines

The nitroso group of N-nitrosamines can be selectively reduced to form the corresponding hydrazine (B178648) without cleavage of the N-N bond. While specific studies detailing the reduction of this compound are not prevalent, the reaction is a well-established transformation for this class of compounds. Reagents such as lithium aluminum hydride (LiAlH₄) are effective for this conversion.

In a closely related analogue, 2-Nitroso-1,2,3,4-tetrahydroisoquinoline, reduction with lithium aluminum hydride has been shown to produce the corresponding 2-Amino-1,2,3,4-tetrahydroisoquinoline in good yield. umich.edu This suggests that a similar chemoselective reduction of this compound would yield 1-Amino-1,2,3,4-tetrahydroquinoline. The mechanism involves the nucleophilic attack of a hydride ion on the partially positive nitrogen atom of the nitroso group, followed by protonation during workup to yield the hydrazine product.

Hydrosulfite Reduction and Related Processes

Sodium hydrosulfite (Na₂S₂O₄), also known as sodium dithionite, is a common and mild reagent for the reduction of nitroso groups. nih.gov Its application to N-nitrosamines typically results in the formation of hydrazines.

Studies on the analogous compound, 2-Nitroso-1,2,3,4-tetrahydroisoquinoline, demonstrate that treatment with sodium hydrosulfite in an aqueous basic solution cleanly affords the corresponding hydrazine, 2-Amino-1,2,3,4-tetrahydroisoquinoline, in a 54% yield. umich.edu Crucially, this reduction proceeds without the evolution of nitrogen gas. umich.edu This outcome is in contrast to some N-nitrosamines where both alpha-carbon atoms are activated, which can lead to nitrogen extrusion. However, for cyclic nitrosamines like the tetrahydroisoquinoline derivative, the hydrazine is the stable product. umich.edu By analogy, the hydrosulfite reduction of this compound is expected to proceed similarly, yielding 1-Amino-1,2,3,4-tetrahydroquinoline.

| Starting Material | Reducing Agent | Product | Reference |

|---|---|---|---|

| 2-Nitroso-1,2,3,4-tetrahydroisoquinoline | Sodium Hydrosulfite (Na₂S₂O₄) | 2-Amino-1,2,3,4-tetrahydroisoquinoline | umich.edu |

| 2-Nitroso-1,2,3,4-tetrahydroisoquinoline | Lithium Aluminum Hydride (LiAlH₄) | 2-Amino-1,2,3,4-tetrahydroisoquinoline | umich.edu |

Reactions with Electrophiles at the Oxygen Atom

The oxygen atom of the N-nitroso group possesses lone pairs of electrons, making it a nucleophilic center that can react with various electrophiles. acs.org This reactivity is a general feature of N-nitrosamines. acs.orgnih.gov

Formation of O-Substituted Hydroxydiazenium Salts

N-nitrosamines react with electrophiles at the oxygen atom to generate O-substituted hydroxydiazenium salts. acs.orgnih.gov These salts are a class of compounds characterized by a positively charged, O-substituted diazene (B1210634) core. The reaction involves the donation of an electron pair from the oxygen to the electrophile.

For instance, the most common manifestation of this reactivity is O-alkylation, which produces stable, often crystalline, alkoxydiazenium ions. acs.orgnih.gov These compounds are intramolecular variants of the more general O-substituted hydroxydiazenium salts. nih.gov

O-Alkylation and Other Electrophilic Additions

The O-alkylation of N-nitrosamines is a well-documented process that yields alkoxydiazenium salts. acs.org This transformation can be achieved using a variety of powerful alkylating agents. acs.orgnih.gov Common reagents that have been successfully employed for the O-alkylation of various N-nitrosamines are listed in the table below.

| Reagent Class | Specific Examples | Reference |

|---|---|---|

| Trialkyloxonium Salts | Triethyloxonium tetrafluoroborate | acs.org |

| Alkyl Sulfates | Dimethyl sulfate | acs.org |

| Alkyl Fluorosulfonates | Methyl fluorosulfonate ("Magic Methyl") | acs.orgnih.gov |

| Alkyl Halides with Silver Salts | Alkyl iodide with silver perchlorate | acs.org |

These resulting alkoxydiazenium salts are themselves reactive electrophiles. acs.org They typically react with nucleophiles via displacement at the O-alkyl group (O-dealkylation), which regenerates the parent nitrosamine (B1359907). acs.orgnih.gov Less commonly, nucleophilic attack can occur at the nitrogen-bound alkyl groups (N-dealkylation). acs.orgnih.gov Other electrophiles besides alkylating agents, such as silylating agents (e.g., trimethylsilyl (B98337) triflate), can also react at the oxygen atom to form the corresponding O-silyl derivatives. acs.org

Base-Mediated Transformations

Conversion to 3,4-Dihydroisoquinoline (B110456) Derivatives

A thorough search of the scientific literature did not yield any information regarding the base-mediated transformation or rearrangement of this compound into 3,4-dihydroisoquinoline derivatives. This type of ring system conversion from a quinoline (B57606) to an isoquinoline (B145761) framework is a significant structural reorganization that has not been reported for this specific substrate under base-mediated conditions.

Acid-Catalyzed Reactions

The primary acid-catalyzed reaction involving this compound is the Fischer-Hepp rearrangement. wikipedia.org This reaction is characteristic of aromatic N-nitrosoamines, which, in the presence of acid, rearrange to form C-nitroso compounds. nih.gov Specifically, when an N-nitroso secondary aniline (B41778) is treated with hydrochloric or hydrobromic acid, the nitroso group typically migrates to the para-position of the aromatic ring. wikipedia.orgnih.gov While the exact reaction mechanism remains a subject of investigation, evidence suggests it is an intramolecular process. wikipedia.orgrsc.org

The reaction is initiated by protonation of the nitrosamine. The subsequent key step involves the transfer of the nitroso group to the carbon atom of the aromatic ring. This rearrangement is significant because it provides a route to para-nitroso secondary anilines that cannot be synthesized through direct C-nitrosation. wikipedia.org The yields for the Fischer-Hepp rearrangement are generally favorable when using hydrochloric acid, whereas the use of other acids often results in poorer yields. wikipedia.org A competing reaction under these acidic conditions is denitrosation, where the nitroso group is cleaved from the nitrogen atom. rsc.org

| Reaction | Reactant | Conditions | Primary Product | Notes |

|---|---|---|---|---|

| Fischer-Hepp Rearrangement | This compound | Aqueous Hydrochloric Acid (HCl) | C-nitroso-1,2,3,4-tetrahydroquinoline | The nitroso group migrates to the aromatic ring, typically the para-position relative to the nitrogen atom. wikipedia.org |

Intramolecular Rearrangements and Cyclizations

Beyond the Fischer-Hepp rearrangement, this compound and its derivatives can undergo other intramolecular cyclization reactions, particularly when specific functional groups are present on the molecule. These N-nitroso compounds serve as useful intermediates in the synthesis of more complex heterocyclic structures. google.com

For instance, derivatives of this compound bearing an ester or cyano group on a side chain can be induced to cyclize. google.com Research has shown that compounds such as ethyl 1-nitroso-1,2,3,4-tetrahydro-2-quinolylacetate can undergo ring-closure when treated with dilute acetic acid. google.com This specific transformation is valuable for creating photographic developing agents. google.com The reaction proceeds by dissolving the nitroso compound in a dilute acetic acid solution, followed by heating to facilitate the intramolecular cyclization, leading to the formation of a new heterocyclic ring system. google.com

| Reaction | Reactant Example | Conditions | Product Type | Application |

|---|---|---|---|---|

| Intramolecular Cyclization | Ethyl 1-nitroso-1,2,3,4-tetrahydro-2-quinolylacetate | Dilute Acetic Acid, Heating | Tricyclic developing agents | Synthesis of photographic developing agents. google.com |

Mechanistic Investigations of N Nitrosamine Formation Pathways Relevant to 1 Nitroso 1,2,3,4 Tetrahydroquinoline

Formation from Secondary Amines: Kinetics and Mechanisms

The most direct pathway to the formation of 1-Nitroso-1,2,3,4-tetrahydroquinoline is the nitrosation of its secondary amine precursor, 1,2,3,4-tetrahydroquinoline (B108954). This reaction involves the attack of the nucleophilic nitrogen of the amine on an electrophilic nitrosating agent.

Role of Nitrosating Agents (e.g., Dinitrogen Trioxide, Nitrosyl Halides)

Various nitrosating agents can effect the transformation of secondary amines to nitrosamines. Among the most common and reactive in aqueous acidic solutions is dinitrogen trioxide (N₂O₃), which is formed from the self-association of nitrous acid (HNO₂). The mechanism involves the nucleophilic attack of the unprotonated secondary amine on N₂O₃.

Nitrosyl halides (XNO, where X = Cl, Br, I) are also potent nitrosating agents, typically formed in the presence of halide ions in acidic solutions. Their reactivity generally follows the order NOBr > NOCl. The reaction with secondary amines is rapid and involves direct attack of the amine on the nitrosyl halide.

The formation of N-nitrosopiperidine from piperidine (B6355638) with gaseous N₂O₃ and N₂O₄ in aqueous alkaline solutions has been studied, providing insights that can be extrapolated to the structurally similar 1,2,3,4-tetrahydroquinoline. For N₂O₃, the reaction is highly efficient, leading to nearly 100% yield of the nitrosamine (B1359907) with excess amine. The reaction is believed to occur predominantly in the aqueous phase via nucleophilic attack of the amine on the ON-ONO isomer of N₂O₃. rsc.org

Influence of pH and Solvent Environment on Formation Rates

The rate of N-nitrosamine formation is highly dependent on the pH of the reaction medium. For the nitrosation of most secondary amines by aqueous nitrous acid, the rate is maximal at a pH of approximately 3.4. This is because the reaction rate is proportional to the concentration of the unprotonated amine and the square of the nitrous acid concentration (which is favored at low pH). At very low pH, the concentration of the free amine becomes exceedingly small due to protonation, thus slowing the reaction. Conversely, at high pH, the concentration of the active nitrosating agent, N₂O₃, decreases.

The solvent environment also plays a crucial role. For instance, the formation of N-nitrosamines can be significantly enhanced in the presence of micelles formed by cationic surfactants. This catalytic effect is attributed to the concentration of both the amine and the nitrosating agent at the micelle-water interface and a lowering of the amine's pKa. rsc.org

Formation from Tertiary Amine Precursors

While 1,2,3,4-tetrahydroquinoline is a secondary amine, it is important to consider that tertiary amines can also serve as precursors to N-nitrosamines through a process of nitrosative dealkylation. This is relevant in environments where substituted 1,2,3,4-tetrahydroquinoline derivatives might be present.

Mechanisms of Nitrosative Dealkylation

Nitrosative dealkylation involves the reaction of a tertiary amine with a nitrosating agent, leading to the cleavage of an N-alkyl group and the formation of a secondary nitrosamine and a carbonyl compound. The generally accepted mechanism involves the initial formation of a nitrosammonium ion, which then undergoes decomposition. The reaction is typically much slower than the nitrosation of the corresponding secondary amine.

Radical Cation Mechanisms

An alternative pathway for the nitrosative dealkylation of certain tertiary amines, particularly N,N-dialkyl aromatic amines, involves the formation of a radical cation. In this mechanism, the tertiary amine is oxidized by a nitrosating agent (such as NO⁺) to form a radical cation. This radical cation can then undergo further reactions, including deprotonation at an α-carbon, to ultimately yield an iminium ion, which can then be converted to a secondary amine and subsequently nitrosated.

Catalytic and Environmental Factors in Nitrosamine Formation

Several factors in the environment can catalyze or influence the formation of N-nitrosamines. Activated carbon, a material widely used in water treatment, has been shown to catalyze the formation of nitrosamines from secondary amines. researchgate.netresearchgate.netscispace.com The proposed mechanism involves the adsorption of the amine onto the carbon surface, where it can react with nitrosating agents or undergo oxidation. researchgate.net The catalytic activity is dependent on the properties of the activated carbon, such as surface area and the presence of functional groups. researchgate.net

Environmental factors such as the presence of nitrates and nitrites in soil and water are key precursors for the formation of nitrosating agents. who.int Agricultural runoff containing nitrogenous fertilizers can contribute to elevated levels of these precursors in water bodies. The microbiological conversion of nitrate (B79036) to nitrite (B80452) can also occur, further increasing the potential for nitrosamine formation. who.int Additionally, certain carbonyl compounds have been shown to catalyze N-nitrosamine formation, particularly under neutral to basic conditions, through the formation of iminium ion intermediates. acs.org

Data on N-Nitrosamine Formation Kinetics

| Amine | Nitrosating Agent | pH | Rate Constant (M⁻²s⁻¹) | Reference |

|---|---|---|---|---|

| Piperidine | Aqueous HNO₂ | ~3.4 | Not Specified | General Knowledge |

| Dimethylamine | Aqueous HNO₂ | Not Specified | - | usp.org |

| 4-Phenylpiperidine hydrochloride | Aqueous HNO₂ | Not Specified | Slower than DMA | usp.org |

| 4-(Naphthalen-1-yl)piperidine hydrochloride | Aqueous HNO₂ | Not Specified | 3-4 orders of magnitude lower than DMA at high concentrations | usp.org |

Precursor Identification in Complex Matrices

The formation of this compound in complex matrices is contingent on the presence of its precursor, 1,2,3,4-tetrahydroquinoline, and a nitrosating agent. 1,2,3,4-Tetrahydroquinoline is a secondary amine with the chemical formula C₉H₁₁N. nih.gov This nucleus is found in a variety of natural products, including isoquinoline (B145761) alkaloids, and is a core structure in many synthetic pharmaceuticals. nih.gov

Identifying the specific precursors in complex environments like industrial wastewater or processed foods is critical for understanding and mitigating nitrosamine formation. nih.govresearchgate.net For instance, during thermal processing of foods, it is hypothesized that imino groups in heterocyclic carboxylic acids can react with formaldehyde (B43269) to form iminium ions, which subsequently react with nitrite to generate N-nitrosamines. researchgate.net

Formation in Aqueous Systems and Industrial Contexts

N-nitrosamines are frequently detected in both natural and engineered aquatic systems, often formed as disinfection byproducts during water and wastewater treatment. nih.govmtu.edu The reaction of nitrosating agents, such as those formed from nitrite under acidic conditions, with secondary amine precursors is a common pathway. researchgate.net The presence of carbonyl compounds in industrial wastewater can significantly enhance the formation of N-nitrosamines through the carbinolamine and iminium ion pathways. acs.orgmtu.edu

The synthesis of this compound can be achieved through the nitrosation of 1,2,3,4-tetrahydroquinoline. google.com A typical laboratory synthesis involves adding an aqueous solution of sodium nitrite to a solution of the starting tetrahydroquinoline compound in dilute aqueous hydrochloric acid at room temperature. google.com The resulting N-nitroso compound is then isolated from the reaction solution. google.com This process is reported to be efficient, yielding the N-nitroso compound as the major product. google.com

Regioselectivity Studies in Ring Nitration of Tetrahydroquinolines

The nitration of the aromatic ring of tetrahydroquinoline is a separate process from the N-nitrosation at the nitrogen atom. Studies on the direct nitration of 1,2,3,4-tetrahydroquinoline have shown that the position of nitration (regioselectivity) is highly dependent on the reaction conditions and whether the secondary amine is protected. researchgate.net

When nitration is performed under acidic conditions, the tetrahydroquinoline is N-protonated. researchgate.net However, if the amino group is protected, the neutral system undergoes nitration. researchgate.net A thorough investigation into the nitration of tetrahydroquinoline and its N-protected derivatives has been conducted to clarify inconsistencies in the existing literature. researchgate.net

This research involved both experimental and theoretical approaches, exploring various protecting groups, reagents, and reaction conditions. researchgate.net By carefully selecting these parameters, it is possible to achieve total regioselectivity for nitration at the 6-position of the tetrahydroquinoline ring. researchgate.net A detailed NMR study was instrumental in unequivocally characterizing the different nitro isomers (5-, 6-, 7-, and 8-nitro-THQs). researchgate.net Computational studies, using density functional theory (B3LYP/6-31++G**), were performed on the σ complexes of the four nitro isomers in both gas and water phases, and the results were in agreement with the experimental findings. researchgate.net

Table 2: Nitro Isomers of Tetrahydroquinoline

| Isomer | Position of Nitro Group |

|---|---|

| 5-nitro-1,2,3,4-tetrahydroquinoline | 5 |

| 6-nitro-1,2,3,4-tetrahydroquinoline | 6 |

| 7-nitro-1,2,3,4-tetrahydroquinoline | 7 |

| 8-nitro-1,2,3,4-tetrahydroquinoline | 8 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of tetrahydroquinoline, Density Functional Theory (DFT) is a commonly employed method to investigate electronic structure. A typical level of theory used for these systems is B3LYP with a 6-31++G** basis set, which provides a good balance between computational cost and accuracy for optimizing molecular geometries and describing electronic properties. researchgate.net

These calculations can determine key electronic characteristics such as the distribution of electron density, the energies and shapes of molecular orbitals (e.g., HOMO and LUMO), and the partial atomic charges on each atom. This information is crucial for predicting the molecule's reactivity, stability, and the nature of its chemical bonds. For instance, the electronic properties of the N-nitroso group and the aromatic ring in 1-Nitroso-1,2,3,4-tetrahydroquinoline dictate its behavior in chemical reactions.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, providing a detailed, step-by-step description of the reaction mechanism. escholarship.orgsmu.edu This involves identifying all stationary points, including reactants, products, intermediates, and, most importantly, transition states. bath.ac.uk

Computational studies have been successfully used to elucidate the mechanisms of reactions involving N-nitroso compounds. For example, in the nitroso-ene reaction, DFT calculations have shown that the reaction can proceed in a stepwise manner. pku.edu.cn The first step involves the formation of a C-N bond, which leads to the generation of either a zwitterionic or a diradical intermediate. pku.edu.cn These intermediates represent transient species that exist in shallow energy wells between the reactant and the transition state to the product.

Following the formation of the intermediate, the reaction proceeds through a subsequent transition state, such as one for a hydrogen-transfer step, to yield the final product. pku.edu.cn By optimizing the geometry of these transition states and intermediates, chemists can gain a precise understanding of the bond-breaking and bond-forming processes that occur during the reaction. smu.edupku.edu.cn In the context of the nitration of tetrahydroquinoline, computational methods have been used to optimize the structures of the σ-complexes (Wheland intermediates) for all possible nitro isomers. researchgate.net

A key outcome of mechanistic studies is the generation of a reaction's energy profile, which plots the free energy of the system as it progresses from reactants to products. solubilityofthings.com The energy difference between the reactants and the highest-energy transition state is the activation energy (Ea) or activation free energy (ΔG‡), which is the primary determinant of the reaction rate. solubilityofthings.comnih.govresearchgate.net

Computational studies on nitroso-ene cyclizations have quantified these energy barriers. DFT calculations revealed that the initial C-N bond formation has a computed activation Gibbs free energy of about 10.6 kcal/mol. pku.edu.cn The subsequent hydrogen-transfer step is very rapid, with a much lower activation free energy of only 0.3 kcal/mol for a zwitterionic intermediate pathway. pku.edu.cn This detailed energy profiling demonstrates that the initial C-N bond formation is the rate-determining step of the reaction. pku.edu.cn By comparing the activation energies of competing pathways, researchers can predict which reaction is kinetically favored. scielo.br

| Reaction Step | Transition State/Process | Calculated Activation Free Energy (kcal/mol) | Description |

|---|---|---|---|

| C-N Bond Formation | TS1-E / TS1-Z | ~10.6 | Rate-determining step leading to a zwitterionic or diradical intermediate. |

| Hydrogen Transfer (Zwitterionic Path) | TS2-E | 0.3 | Rapid hydrogen transfer from the intermediate to form the product. |

| Hydrogen Transfer (Diradical Path) | TS2-Z | 6.9 | Hydrogen transfer from the diradical intermediate. |

| Intermediate Rotation | TS-rot | 5.3 | C-C bond rotation to convert the diradical intermediate to the zwitterionic intermediate. |

Regioselectivity Predictions and Analysis in Nitration of Substituted Tetrahydroquinolines

Computational chemistry has proven to be highly effective in predicting and explaining the regioselectivity of electrophilic aromatic substitution reactions, such as the nitration of tetrahydroquinoline. researchgate.net A combined experimental and theoretical study on the nitration of N-protected tetrahydroquinoline derivatives successfully used DFT calculations (at the B3LYP/6-31++G** level) to rationalize the experimental outcomes. researchgate.net

The study focused on the stability of the σ-complex intermediates formed upon the attack of the nitronium ion (NO₂⁺) at the four possible positions on the aromatic ring (5, 6, 7, and 8). By calculating the relative energies of these four intermediates, researchers could predict the most likely position of nitration. The calculations showed that the intermediate leading to the 6-nitro isomer was the most stable, which was in excellent agreement with experimental results that showed total regioselectivity for nitration at the 6-position under specific conditions. researchgate.net Similar computational approaches have been used to confirm regioselectivity in the nitration of other heterocyclic systems. rsc.org

| Position of Nitration | Relative Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| 6-position | 0.0 (most stable) | Major Product |

| 8-position | +2.5 | Minor Product |

| 5-position | +4.0 | Not Observed |

| 7-position | +5.0 | Not Observed |

Spectroscopic Property Simulations and Interpretation (e.g., NMR, IR data)

Theoretical calculations can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations are invaluable for interpreting experimental data and confirming molecular structures. uzh.ch For complex molecules, simulated NMR spectra can help assign specific peaks to individual protons or carbon atoms in the molecule. tum.denmrium.com

In studies of tetrahydroquinoline derivatives, detailed NMR analysis was crucial for unequivocally characterizing the different nitro isomers produced during synthesis. researchgate.net Computational studies performed in parallel with these experiments provide a theoretical basis for the observed chemical shifts and coupling constants. researchgate.net The methodology often involves optimizing the molecule's geometry and then calculating the NMR shielding tensors. For paramagnetic species, such as nitroxide radicals, DFT computations can predict hyperfine coupling constants, which can then be directly correlated with experimental EPR and paramagnetic NMR spectra to confirm structural assignments. nih.gov

Theoretical Studies of Electrochemical Properties of Related N-Nitroso Compounds

Computational methods are also applied to study the electrochemical behavior of molecules. For N-nitroso compounds, theoretical studies can help interpret experimental data from techniques like cyclic voltammetry. A comprehensive study on the electrochemical reduction of ortho- and meta-nitrosotoluene derivatives utilized digital simulations to support the proposed multi-step reduction mechanisms in different media. researchgate.net

These simulations can model the electron transfer processes and subsequent chemical reactions, such as dimerization of the resulting radical anions. researchgate.net The theoretical work helped to characterize the nitroso radical anion, which was generated via controlled potential electrolysis, and to determine the kinetics of its decay. researchgate.net Such studies provide a molecular-level understanding of the redox properties of N-nitroso compounds, which is essential for applications in electro-synthesis and for understanding their biological redox cycling. researchgate.netrsc.org

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and quantification of 1-Nitroso-1,2,3,4-tetrahydroquinoline from complex matrices. These techniques offer high resolution and sensitivity, which are essential for trace-level analysis.

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors (e.g., Thermal Energy Analyzer (TEA))

High-Performance Liquid Chromatography (HPLC) coupled with a Thermal Energy Analyzer (TEA) represents a highly selective and sensitive method for the determination of N-nitroso compounds. labcompare.comusp.org The TEA detector is specific for the nitrosyl moiety (N=O), providing excellent selectivity and minimizing matrix interference that can be common with other detectors like UV or mass spectrometry. labcompare.comusp.org

The principle of HPLC-TEA involves the chromatographic separation of the sample on a suitable column, followed by post-column pyrolysis of the eluent. In the pyrolyzer, the N-NO bond of the nitrosamine (B1359907) is thermally cleaved, releasing a nitric oxide (NO) radical. usp.org This NO radical then reacts with ozone in a reaction chamber to produce electronically excited nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light in the near-infrared region, which is detected by a photomultiplier tube. usp.org The intensity of the emitted light is directly proportional to the concentration of the N-nitroso compound.

This method is particularly valuable for analyzing complex samples where trace levels of this compound need to be quantified without interference from other co-eluting compounds. nih.govnih.gov The TEA detector's specificity for the nitroso group ensures that only N-nitroso compounds are detected, thereby reducing the likelihood of false positives. labcompare.comamericanlaboratory.com Although specific application notes for this compound are not prevalent, the established HPLC-TEA methods for other non-volatile nitrosamines are directly applicable. nih.gov Typical analytical conditions would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient. nih.gov The high sensitivity of the TEA allows for detection limits in the low parts-per-billion (ppb) range. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative and Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative and trace analysis of nitrosamine impurities, including this compound. researchgate.netthermofisher.com Its high sensitivity, selectivity, and versatility make it the method of choice for regulatory and research purposes. researchgate.net The technique combines the separation capabilities of liquid chromatography with the precise detection and structural confirmation provided by tandem mass spectrometry. nih.gov

For the analysis of this compound, a reversed-phase HPLC or UHPLC system is typically used for separation. glsciences.com The mass spectrometer is usually a triple quadrupole (TQ) instrument, which operates in Multiple Reaction Monitoring (MRM) mode for quantification. nih.govnih.gov In MRM, a specific precursor ion (the protonated molecule [M+H]⁺ of the target compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and reducing background noise. jsbms.jp

Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source for many nitrosamines as it can provide higher signal intensity compared to Electrospray Ionization (ESI). nih.gov The method validation for LC-MS/MS analysis of nitrosamines typically demonstrates high linearity over a range of concentrations (e.g., 2 to 200 ng/mL), with correlation coefficients (r²) exceeding 0.99. nih.govnih.gov The sensitivity of the method allows for very low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL or parts-per-billion (ppb) range, which is crucial for meeting stringent regulatory limits. nih.govijper.org

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Chromatographic Column | Reversed-phase C18 (e.g., 100 x 4.6 mm, 3 µm) | glsciences.comnih.gov |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile | glsciences.comnih.gov |

| Flow Rate | 0.4 - 0.8 mL/min | glsciences.comnih.gov |

| Ionization Source | APCI or ESI (Positive Mode) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govjsbms.jp |

| LOD/LOQ | ~1-2 ng/mL (ppb) | nih.gov |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound. They provide detailed information about the molecule's atomic connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, including this compound. core.ac.ukethernet.edu.et Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the tetrahydroquinoline moiety. chemicalbook.com Due to the restricted rotation around the N-N bond, N-nitrosamines exist as a mixture of (E) and (Z) stereoisomers, which are often observable as separate sets of signals in the NMR spectrum. nih.gov The chemical shifts of the protons alpha to the nitroso group are particularly sensitive to the stereochemistry.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom. The number of signals confirms the number of chemically non-equivalent carbons. rsc.org Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for a complete and unambiguous assignment of the structure. core.ac.uk For instance, a COSY spectrum would show correlations between adjacent protons, helping to map out the spin systems in the aliphatic and aromatic parts of the molecule.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes | Reference |

|---|---|---|---|---|

| Aromatic Protons | 7.0 - 8.0 | m | Signals will vary based on substitution and E/Z isomerism. | researchgate.net |

| H-2 (CH₂) | ~3.8 - 4.5 | t | Alpha to the N-nitroso group; distinct signals for E/Z isomers expected. | rsc.orgresearchgate.net |

| H-4 (CH₂) | ~2.8 - 3.2 | t | Benzylic protons. | chemicalbook.com |

| H-3 (CH₂) | ~1.9 - 2.3 | m | Coupled to H-2 and H-4. | chemicalbook.com |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. purdue.eduyoutube.com For this compound, IR spectroscopy is primarily used to confirm the presence of the key N-nitroso group. pw.edu.pl

N-nitrosamines exhibit characteristic absorption bands in their IR spectra. The most significant of these is the N=O stretching vibration, which typically appears in the region of 1430-1490 cm⁻¹. pw.edu.pl Another important band is the N-N stretching vibration, which is usually found between 1050 and 1150 cm⁻¹. pw.edu.pl The presence of these two distinct bands provides strong evidence for the N-nitroso functionality. dtic.milresearchgate.net In addition to these, the spectrum will also show absorptions corresponding to the aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and C=C stretching vibrations of the aromatic ring (around 1600 cm⁻¹). libretexts.org

IR spectroscopy is also a valuable tool for monitoring chemical reactions, such as the nitrosation of 1,2,3,4-tetrahydroquinoline (B108954). By monitoring the appearance of the characteristic N=O and N-N stretching bands, one can track the progress of the reaction and determine its endpoint.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium | libretexts.org |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium | libretexts.org |

| Aromatic C=C | Stretch | ~1600, ~1475 | Medium | libretexts.org |

| N=O (Nitroso) | Stretch | 1430 - 1490 | Strong | pw.edu.pl |

| N-N (Nitroso) | Stretch | 1050 - 1150 | Strong | pw.edu.pl |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Adduct Stability

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal properties of materials, including their stability and decomposition behavior. For this compound and its potential adducts, these methods can provide valuable information about thermal stability.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA thermogram of this compound would reveal the temperature at which it begins to decompose and the profile of its mass loss over time. This information is critical for understanding its stability under thermal stress and for determining safe handling and storage conditions. The analysis can show a multi-step thermal decomposition process, indicating the breakdown of different parts of the molecule at different temperatures. rsc.org

Together, TGA and DSC provide a comprehensive picture of the thermal behavior of this compound and its adducts, which is essential for assessing its stability and potential degradation pathways.

Chemical Biology and Biotransformation Studies Focus on Chemical Pathways and Molecular Interactions

Enzymatic Transformations of N-Nitrosamines

The biotransformation of N-nitrosamines, including cyclic structures like NTQ, is a critical step in initiating their biological effects. This process is predominantly mediated by xenobiotic-metabolizing enzymes, which convert the relatively inert parent compound into highly reactive electrophilic species.

Cytochrome P450-Mediated α-Hydroxylation Pathways

The primary and most significant pathway for the metabolic activation of many N-nitrosamines is α-hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. epa.gov This enzymatic process involves the insertion of a hydroxyl group onto a carbon atom adjacent (in the α-position) to the N-nitroso group.

For 1-Nitroso-1,2,3,4-tetrahydroquinoline, this would occur at either the C2 or C4a position of the tetrahydroquinoline ring system. This hydroxylation event is crucial as it generates an unstable α-hydroxynitrosamine intermediate. This intermediate then undergoes spontaneous decomposition, leading to the formation of a reactive diazonium ion and an aldehyde. The highly electrophilic diazonium ion is considered the ultimate reactive species responsible for subsequent chemical modifications of biomolecules. epa.gov

While specific CYP isozymes responsible for the α-hydroxylation of NTQ have not been definitively identified in the available literature, studies on other cyclic nitrosamines suggest that various CYP enzymes can catalyze this reaction. The specific isoforms involved can influence the rate and extent of metabolic activation.

Other Enzyme-Catalyzed Reactions and Their Chemical Outcomes

Besides the well-established α-hydroxylation pathway, other enzymatic reactions can contribute to the biotransformation of N-nitrosamines. These alternative pathways can lead to either detoxification or the formation of different reactive intermediates.

One such pathway is denitrosation , which involves the removal of the nitroso group. This can be a detoxification pathway, as it eliminates the structural feature required for the formation of the highly reactive diazonium ions. Denitrosation can be catalyzed by cytochrome P450 enzymes as well as other enzyme systems.

Another potential metabolic route is ring hydroxylation at positions other than the α-carbon. This can lead to the formation of more polar metabolites that are more readily excreted from the body, thus representing a detoxification pathway.

Furthermore, enzymes such as flavin-containing monooxygenases (FMOs) and peroxidases can also participate in the metabolism of N-nitrosamines, although their contribution relative to CYPs can vary depending on the specific compound and biological system. The chemical outcomes of these reactions can include N-oxidation or other oxidative transformations.

In vitro Metabolic Pathways: Chemical Fate in Biological Systems

In vitro studies using subcellular fractions, such as liver microsomes, are instrumental in elucidating the metabolic fate of N-nitrosamines. These systems contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

For cyclic N-nitrosamines, in vitro metabolism studies have consistently demonstrated that α-hydroxylation is a major metabolic pathway. The resulting unstable α-hydroxynitrosamine intermediate rapidly breaks down to form an electrophilic species that can be trapped and identified.

While specific in vitro metabolic studies on this compound are not extensively detailed in the reviewed literature, the general principles derived from studies of other cyclic nitrosamines are applicable. It is expected that incubation of NTQ with liver microsomes in the presence of NADPH (a necessary cofactor for CYP activity) would lead to the formation of metabolites resulting from α-hydroxylation.

The chemical fate of NTQ in such a system would involve its conversion to a reactive intermediate that can then covalently bind to surrounding molecules, including proteins and nucleic acids, if present in the incubation mixture.

Structure-Reactivity Relationships in Biologically Relevant Chemical Transformations

The chemical structure of an N-nitrosamine plays a crucial role in determining its metabolic fate and subsequent reactivity. For this compound, the cyclic and somewhat rigid structure influences how it interacts with the active sites of metabolizing enzymes.

The presence of the tetrahydroquinoline ring system can affect the regioselectivity of enzymatic hydroxylation. The steric and electronic properties of the ring will dictate the preferred site of α-hydroxylation (C2 vs. C4a).

Furthermore, the stability of the resulting carbocation after the decomposition of the α-hydroxynitrosamine intermediate is influenced by the structure of the parent molecule. The cyclic nature of the carbocation derived from NTQ will have a different reactivity profile compared to the linear carbocations generated from acyclic nitrosamines.

Substituents on the aromatic part of the tetrahydroquinoline ring could also significantly alter the metabolic profile. Electron-donating or electron-withdrawing groups could influence the rate of enzymatic oxidation and the stability of the reactive intermediates formed.

Interaction with Biomolecules: Focus on Chemical Modifications (e.g., DNA alkylation mechanisms, excluding outcomes)

The ultimate reactive electrophiles generated from the metabolic activation of N-nitrosamines, such as the diazonium ion derived from NTQ, can react with nucleophilic sites on various biomolecules. A primary target of these reactive species is DNA.

The chemical modification of DNA by these electrophiles is known as DNA alkylation . The mechanism involves the covalent attachment of an alkyl group (derived from the nitrosamine) to the DNA molecule. The diazonium ion generated from NTQ would act as the alkylating agent.

This reactive species can attack various nucleophilic centers within the DNA bases (adenine, guanine, cytosine, and thymine) and the phosphate (B84403) backbone. The primary sites of alkylation on the DNA bases include:

Guanine: N7, O6, and N2 positions

Adenine: N1, N3, and N7 positions

Cytosine: N3 and O2 positions

Thymine: O2 and O4 positions

The formation of these DNA adducts represents a chemical modification of the genetic material. The specific pattern of DNA adducts formed can depend on the structure and reactivity of the particular alkylating agent derived from the N-nitrosamine. nih.gov

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Strategies

The traditional synthesis of N-nitrosamines often involves the use of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid. rsc.org While effective, this method raises environmental and safety concerns. A promising future direction lies in the development of more sustainable synthetic protocols.

Recent advancements have demonstrated the use of tert-butyl nitrite (TBN) as an efficient nitrosating agent under solvent-free, metal-free, and acid-free conditions. rsc.orgschenautomacao.com.brsemanticscholar.org This approach offers several advantages, including a broad substrate scope, easy isolation of products, and excellent yields. rsc.org The by-product, tert-butanol, is relatively benign and easily removed. schenautomacao.com.br Future research should focus on optimizing and expanding this methodology specifically for the nitrosation of 1,2,3,4-tetrahydroquinoline (B108954) and its derivatives. Investigating continuous flow reaction systems for this process could further enhance safety, efficiency, and scalability. schenautomacao.com.br

Furthermore, research into the synthesis of the 1,2,3,4-tetrahydroquinoline precursor itself presents opportunities for innovation. researchgate.netnih.gov Novel domino reactions and metal-mediated heterocyclization processes are being developed to create the tetrahydroquinoline scaffold with high efficiency and selectivity. nih.gov Integrating these advanced cyclization strategies with sustainable nitrosation techniques, potentially in one-pot or tandem sequences, represents a key objective for future synthetic chemistry.

Table 1: Comparison of Synthetic Methods for N-Nitrosamines

| Method | Nitrosating Agent | Conditions | Advantages | Future Research Focus |

| Traditional | Sodium Nitrite / Mineral Acid | Aqueous, acidic | Well-established | Greener alternatives, waste reduction |

| Sustainable | tert-Butyl Nitrite (TBN) | Solvent-free, metal-free, acid-free | High yield, clean, safe | Application to complex amines, flow chemistry |

Elucidation of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms involving 1-Nitroso-1,2,3,4-tetrahydroquinoline is crucial for controlling its formation and exploring its reactivity. The formation of N-nitrosamines occurs through the reaction of secondary or tertiary amines with a nitrosating agent. lhasalimited.orgveeprho.com The reactivity of the amine and the nature of the nitrosating species are key factors influencing the reaction rate. researchgate.net Future mechanistic studies should focus on the specific kinetics and thermodynamics of the nitrosation of 1,2,3,4-tetrahydroquinoline to determine the influence of its bicyclic structure on the reactivity of the nitrogen atom.

Beyond its formation, the subsequent reactions of this compound are a rich area for investigation. For instance, related cyclic N-nitrosamines, like N-nitroso-1,2,3,4-tetrahydroisoquinolines, have been shown to undergo interesting transformations, such as reduction to hydrazines or conversion to 3,4-dihydroisoquinolines upon treatment with a base. umich.eduoup.com Exploring analogous reactions for this compound could uncover novel synthetic pathways and reveal unstable intermediates.

The metabolic activation of N-nitrosamines, which is linked to their carcinogenic properties, proceeds via enzymatic α-hydroxylation. acs.orgnih.gov This leads to the formation of an unstable intermediate that can ultimately generate a DNA-alkylating diazonium ion. acs.orgnih.gov Detailed mechanistic investigation into the metabolic fate of this compound is a critical future task to assess its biological activity and potential risks.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental research. nih.govresearchgate.net Density Functional Theory (DFT) has been successfully used to model the metabolic activation of N-nitrosamines by calculating the Gibbs free energies and activation barriers for key steps like α-hydroxylation. nih.govscispace.comresearchgate.net

Future computational work should focus on several key areas:

Predictive Toxicology: Applying and refining existing in silico models to predict the mutagenic and carcinogenic potential of this compound. nih.govoup.com This involves calculating the energies associated with its metabolic activation pathways and comparing them to those of well-characterized nitrosamines.

Reaction Mechanism Analysis: Using DFT and other methods to map the potential energy surfaces for its formation and subsequent chemical transformations. This can help identify reaction intermediates and transition states, providing a deeper understanding that complements experimental studies. researchgate.net

QSAR Models: Developing quantitative structure-activity relationship (QSAR) models for N-nitrosamines that include cyclic structures like this compound. nih.gov Such models can help predict the nitrosation susceptibility of various amine precursors and the biological activity of the resulting nitrosamines, aiding in risk assessment. nih.govnih.gov

Synthetic Design: Employing computational tools to design more efficient and sustainable synthetic routes or to predict reaction conditions that would minimize the formation of this compound as an impurity.

Exploration of New Chemical Transformations and Derivative Syntheses

While often studied as contaminants, N-nitrosamines can also serve as valuable synthetic intermediates. rsc.org The unique structure of this compound makes it an interesting scaffold for chemical exploration. Future research should investigate its utility in various organic reactions.

For example, the N-nitroso group can act as a directing group for C-H activation, enabling the functionalization of otherwise inert positions on the molecule. rsc.org The Fischer-Hepp rearrangement is another classic reaction of N-nitrosamines that could be applied to introduce a nitroso group onto the aromatic ring of the tetrahydroquinoline system. rsc.org Furthermore, patents have described the use of related N-nitroso compounds as intermediates in ring-closure reactions to synthesize photographic developing agents, highlighting their potential in materials science. google.com

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. nih.govnih.govmdpi.com A significant area for future research is the use of this compound as a starting point for the synthesis of novel derivatives. By chemically modifying or removing the nitroso group and further functionalizing the tetrahydroquinoline ring, a diverse library of new compounds could be generated for biological screening.

Refinements in Analytical Methodologies for Enhanced Sensitivity and Specificity

The detection and quantification of N-nitrosamines at trace levels in various matrices, such as pharmaceutical products, is a significant analytical challenge. nih.govtheanalyticalscientist.com Regulatory agencies have set stringent limits on these impurities, necessitating highly sensitive and specific analytical methods. acs.org

Future research in this area should focus on developing and validating analytical methods specifically for this compound. Key areas for improvement include:

Advanced Instrumentation: While LC-MS/MS and GC-MS are standard techniques, the adoption of high-resolution mass spectrometry (HRMS) is a growing trend. nih.govtheanalyticalscientist.com LC-HRMS offers high selectivity, which is crucial for distinguishing the target analyte from matrix interferences and structurally similar compounds, thereby ensuring reliable quantification at low levels. fda.gov

Sample Preparation: Developing more efficient sample preparation techniques is critical for improving analyte recovery and method reproducibility. aurigeneservices.com This includes exploring advanced extraction and clean-up strategies to minimize matrix effects, which can suppress or enhance the analyte signal in the mass spectrometer.

Chromatographic Separation: Investigating alternative chromatographic techniques, such as supercritical fluid chromatography (SFC) or capillary electrophoresis (CE) coupled with mass spectrometry, could offer advantages in terms of separation efficiency and speed for complex N-nitrosamines. acs.org

Table 2: Key Analytical Techniques for N-Nitrosamine Analysis

| Technique | Abbreviation | Key Features | Future Refinements |

| Gas Chromatography-Mass Spectrometry | GC-MS | Suitable for volatile nitrosamines. nih.gov | Derivatization to improve volatility and sensitivity. |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High sensitivity and selectivity; widely used. sigmaaldrich.com | New stationary phases for better separation. |

| Liquid Chromatography-High Resolution Mass Spectrometry | LC-HRMS | High selectivity and accurate mass measurement. fda.gov | Wider adoption for routine testing; method validation. |

Q & A

Basic Question: What are efficient synthetic methodologies for 1-Nitroso-1,2,3,4-tetrahydroquinoline derivatives?

Answer:

The synthesis of nitroso-tetrahydroquinoline derivatives often involves cyclization or functionalization of pre-existing tetrahydroquinoline scaffolds. For example:

- Acidic Ionic Liquids : The use of acidic ionic liquids like [NMPH]H₂PO₄ enables efficient cyclization of 2-(phenylamino)ethanol with unsaturated ketones to synthesize tetrahydroquinoline derivatives under green conditions .

- Nitroso Group Introduction : Treatment of 1,2,3,4-tetrahydroisoquinoline with nitroso reagents (e.g., nitrous acid derivatives) followed by base-mediated reactions can yield nitroso derivatives. For instance, N-nitroso-1,2,3,4-tetrahydroisoquinoline reacts with aqueous NaOH to form 3,4-dihydroisoquinoline derivatives .

Key Considerations : Select catalysts that minimize isomer mixtures (e.g., ionic liquids reduce cis/trans isomer byproducts compared to metal-based catalysts) .

Advanced Question: How can regioselectivity and stereoselectivity be controlled during catalytic dehydrogenation of 1,2,3,4-tetrahydroquinoline derivatives?

Answer:

Regioselectivity in dehydrogenation is influenced by catalyst design and solvent effects:

- Single-Atom Catalysts (SACs) : Fe-ISAS/CN, a COF-derived catalyst, achieves 100% selectivity for quinoline via dehydrogenation of 1,2,3,4-tetrahydroquinoline. The atomic dispersion of Fe enhances active-site accessibility and reduces side reactions .

- Solvent Effects : Rh/Al₂O₃ in methanol selectively produces 1,2,3,4-tetrahydroquinoline, while hexafluoroisopropanol favors decahydroquinoline formation .

Methodological Insight : Pair solvent polarity with catalyst surface properties to direct reaction pathways.

Advanced Question: How do structural modifications of 1,2,3,4-tetrahydroquinoline impact pharmacological activity, and what optimization strategies are employed?

Answer:

Modifications at the 1-, 2-, and 6-positions significantly affect bioactivity:

- nNOS Inhibitors : Alkylamino groups at the 1-position improve selectivity for neuronal nitric oxide synthase (nNOS). For example, compound 47 (N-(1-(2-(methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide) shows 60% oral bioavailability, no hERG inhibition, and efficacy in neuropathic pain models .

- Sulfonyl Derivatives : Introducing sulfonyl groups (e.g., tosyl or benzylsulfonyl) enhances stability and intermolecular interactions, as shown in crystallographic studies .

Optimization Workflow : Prioritize substituents that balance lipophilicity (logP), polar surface area (PSA), and metabolic stability.

Basic Question: What safety protocols are critical when handling 1,2,3,4-tetrahydroquinoline derivatives?

Answer: